Fmoc-MeAdec(2)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

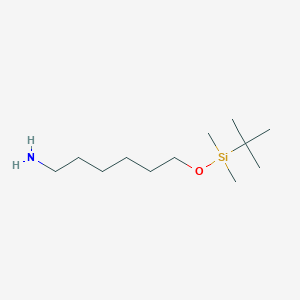

Fmoc-MeAdec(2)-OH is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid lysine and is commonly used in peptide synthesis. In

Applications De Recherche Scientifique

Self-Assembly and Hydrogel Formation

Fmoc-protected amino acids, such as Fmoc-Phe-OH, have been developed into hydrogels, demonstrating the capability to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT) within the gel phase. This creates a hybrid hydrogel at physiological pH and temperature, characterized by improved thermal stability and enhanced mechanical properties compared to native hydrogels. The incorporation of f-SWCNT into the gel matrix significantly increases the storage modulus, indicating a more elastic material, and enhances conductivity, showcasing the potential for creating hybrid nanomaterials with tailored physical properties (Roy & Banerjee, 2012).

Antibacterial Composite Materials

The development of antibacterial and anti-inflammatory materials has been advanced through the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks. These nanoassemblies have shown significant antibacterial capabilities and effects on bacterial morphology without being cytotoxic to mammalian cell lines. Importantly, these materials can inhibit and hinder bacterial growth and viability, demonstrating the potential for creating enhanced composite materials for biomedical applications with intrinsic antibacterial properties (Schnaider et al., 2019).

Formation and Stabilization of Silver Nanoclusters

Fmoc-Phe-OH hydrogels have been utilized for the preparation and stabilization of fluorescent few-atom silver nanoclusters. This approach allows for the spontaneous reduction of silver ions in the presence of sunlight at physiological pH and room temperature, resulting in stable, fluorescent silver nanoclusters with interesting properties like large Stokes shift and narrow emission bandwidth. These findings highlight the potential for using Fmoc-protected amino acid hydrogels as matrices for the formation and stabilization of metallic nanoclusters with applications in sensing, imaging, and beyond (Roy & Banerjee, 2011).

High-Performance Liquid Chromatography (HPLC) of Amino Acids

The use of 9-fluorenylmethyl chloroformate (Fmoc) derivatives for the separation and analysis of amino acids by HPLC has been highlighted as an effective method. This technique allows for high automatic throughput, baseline resolution of common Fmoc-amino acids from a linear acetonitrile gradient, and easy column regeneration. The method's suitability for analysis of protein hydrolysates and quality control underscores its utility in scientific research, particularly in protein identification and bioanalysis (Ou et al., 1996).

Propriétés

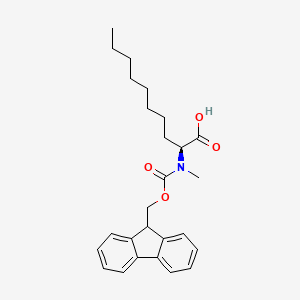

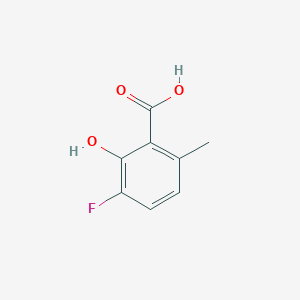

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]decanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-3-4-5-6-7-8-17-24(25(28)29)27(2)26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,3-8,17-18H2,1-2H3,(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRJOSWWAGPBN-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-MeAdec(2)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)

![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)

![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)